Tripropylene glycol diacrylate

Reactive Diluent Viscosity Control UV/EB Curing

Tripropylene glycol diacrylate (TPGDA), CAS 94120-00-0, is a difunctional acrylate monomer widely utilized as a reactive diluent in ultraviolet (UV) and electron beam (EB) radiation-curable coatings, inks, and adhesives. Its molecular formula is C15H24O6 with a molecular weight of 300.35 g/mol.

Molecular Formula C15H24O6
Molecular Weight 300.35 g/mol
CAS No. 94120-00-0
Cat. No. B1227431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTripropylene glycol diacrylate
CAS94120-00-0
Synonymstripropylene glycol diacrylate
Molecular FormulaC15H24O6
Molecular Weight300.35 g/mol
Structural Identifiers
SMILESCC(COC(C)COC(=O)C=C)OCC(C)OC(=O)C=C
InChIInChI=1S/C15H24O6/c1-6-14(16)20-9-12(4)18-8-11(3)19-10-13(5)21-15(17)7-2/h6-7,11-13H,1-2,8-10H2,3-5H3
InChIKeyLJRSZGKUUZPHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tripropylene Glycol Diacrylate (TPGDA) 94120-00-0: Key Specifications and Functional Role in UV/EB-Curable Formulations


Tripropylene glycol diacrylate (TPGDA), CAS 94120-00-0, is a difunctional acrylate monomer widely utilized as a reactive diluent in ultraviolet (UV) and electron beam (EB) radiation-curable coatings, inks, and adhesives. Its molecular formula is C15H24O6 with a molecular weight of 300.35 g/mol . Characterized by a low viscosity, typically in the range of 10-20 mPa·s at 25°C, TPGDA functions primarily to reduce formulation viscosity while participating in free-radical crosslinking, thereby enhancing cured film properties such as flexibility and hardness [1]. Its purity is generally specified at >95-96%, making it suitable for demanding industrial applications .

Why a 'Diacrylate Monomer' is Not a True Substitute for Tripropylene Glycol Diacrylate (TPGDA) 94120-00-0


The term 'reactive diluent' encompasses a broad class of difunctional acrylates, yet their performance profiles in cured systems diverge significantly due to differences in backbone structure. Substituting one diacrylate for another without understanding these structural-performance relationships can lead to unintended consequences in viscosity, cure kinetics, mechanical properties, and occupational safety. For instance, a 1,6-hexanediol diacrylate (HDDA) monomer, while also difunctional, exhibits distinct polymerization behavior under electron beam initiation [1]. Similarly, diethylene glycol diacrylate (DEGDA) may offer high reactivity but is associated with a higher potential for skin irritation compared to TPGDA [2]. The quantitative evidence presented in Section 3 clarifies exactly where TPGDA (CAS 94120-00-0) differentiates itself, providing a data-driven foundation for informed substitution or selection.

Quantitative Differentiation of Tripropylene Glycol Diacrylate (TPGDA) 94120-00-0 from Key Analogues


Comparative Viscosity: TPGDA vs. DPGDA and HDDA for Flow and Formulation Control

TPGDA exhibits a viscosity that is approximately 50% higher than its shorter-chain analogue, dipropylene glycol diacrylate (DPGDA). This provides formulators with a predictable viscosity-building step in the homologous series of propoxylated diacrylates, enabling fine-tuning of application rheology without the viscosity extremes of longer-chain analogues like PPGDA or the high volatility of shorter ones. Typical viscosity values are 10-18 mPa·s at 25°C for TPGDA [1], compared to 6-10 mPa·s for DPGDA . This moderate viscosity range is crucial for applications like inkjet printing, where TPGDA-based inks have been successfully jetted in material jetting systems [2].

Reactive Diluent Viscosity Control UV/EB Curing

Superior Reactivity Under Electron Beam (EB) Initiation: TPGDA vs. HDDA

Under electron beam (EB) irradiation, TPGDA exhibits an initial polymerization rate that is twice as high as that of 1,6-hexanediol diacrylate (HDDA), a commonly used alternative diluent. Real-time FTIR spectroscopy of 10 μm thick films demonstrated this significant kinetic advantage, which is not observed under UV initiation, where both monomers polymerize at similar rates [1]. This is attributed to the specific structure of the TPGDA spacer, which enhances radical generation or propagation efficiency under high-energy EB conditions. This reactivity advantage also translates to blends with polyurethane acrylate prepolymers, where TPGDA-containing formulations showed markedly faster curing under EB than their HDDA counterparts [2].

Electron Beam Curing Polymerization Kinetics Reactive Diluent

Mechanical Property Tuning: Enhancing Modulus and Strength in Polyurethane Acrylates

In UV-curable polyurethane (PU) acrylate systems, increasing the concentration of TPGDA as a reactive diluent leads to a quantifiable increase in initial modulus (E) and tensile strength (σb), while decreasing elongation at break (εb). This effect is more pronounced when the soft segment length of the PU prepolymer is shorter (e.g., molecular weight 750) [1]. In contrast, the incorporation of a monofunctional diluent like 2-hydroxyethyl acrylate (HEA) reduces tensile strength due to lower crosslink density. This demonstrates TPGDA's role in enhancing the rigidity and strength of cured films, providing a clear advantage over monofunctional diluents and some less effective difunctional alternatives in demanding coating applications.

Polyurethane Acrylate Mechanical Properties Crosslinking Density

Reduced Skin Irritation Potential: A Safer Alternative to DEGDA

Tripropylene glycol diacrylate (TPGDA) has been identified as a lower skin irritation alternative to diethylene glycol diacrylate (DEGDA), which is known for high reactivity and relatively high skin irritation potential. Comparative toxicological assessments classify TPGDA as a moderate sensitizer, in contrast to the strong sensitization potential of neopentyl glycol diacrylate (NPGDA) [1]. This differentiation is critical for product stewardship and workplace safety. Investigations into substituting DEGDA with TPGDA and other analogues were specifically motivated by the need to reduce the dermatological risks associated with DEGDA [2], positioning TPGDA as a preferable choice in applications where operator contact may occur.

Occupational Safety Skin Sensitization Regulatory Compliance

Tailoring Glass Transition Temperature (Tg) in EB-Cured Copolymer Films

When used as a comonomer in electron beam (EB) cured urethane diacrylate films, TPGDA imparts a distinct intermediate glass transition temperature (Tg) of approximately 90°C to the copolymer network [1]. This value is significantly lower than that achieved with N-vinyl pyrrolidone (NVP) which yields a Tg of 175°C, but substantially higher than the -50°C Tg from ethylhexyl acrylate (EHA). This allows formulators to target a specific balance between film hardness (related to higher Tg) and flexibility (related to lower Tg). The resulting tensile properties, including break strength and Young's modulus, were directly correlated with the calculated Tg of the TPGDA-containing films [2].

Thermomechanical Properties Glass Transition Film Flexibility

Molecular Flexibility Advantage: TPGDA vs. HDDA for Nanoscale Pattern Fidelity

Molecular dynamics (MD) simulations comparing the behavior of TPGDA and HDDA resist materials during UV nanoimprint lithography (UV-NIL) trench filling revealed a key structural advantage: TPGDA is inherently more flexible and adopts a greater number of conformations than HDDA [1]. This increased flexibility allows the terminal acrylate groups of TPGDA to be brought into closer proximity, increasing the probability of intramolecular crosslinking. This nanoscale behavior is linked to experimental observations of differing hardness in cured materials and is critical for achieving defect-free filling of sub-5 nm trenches, a fundamental requirement for advanced semiconductor patterning [2].

Nanoimprint Lithography Molecular Dynamics Pattern Fidelity

High-Impact Application Scenarios for Tripropylene Glycol Diacrylate (TPGDA) 94120-00-0


High-Speed Electron Beam (EB) Curable Coatings and Inks

For formulators developing coatings for high-speed EB processing lines (e.g., web-offset printing, food packaging), TPGDA is the preferred reactive diluent over HDDA due to its quantifiably superior reactivity. Its initial polymerization rate is twice as high as HDDA under EB initiation [1], enabling faster line speeds and increased throughput without compromising cured film integrity. This kinetic advantage is a direct, verifiable driver of manufacturing efficiency.

Tuning Mechanical Properties in UV-Curable Polyurethane Acrylates

In the development of UV-curable polyurethane acrylate coatings for wood, plastics, or automotive components, TPGDA serves as a critical lever for adjusting final film properties. Increasing TPGDA concentration systematically increases the initial modulus and tensile strength of the cured film, as demonstrated in comparative studies with monofunctional diluents like HEA [2]. This allows for the creation of hard, abrasion-resistant surfaces with predictable mechanical performance, a key differentiator for protective clearcoats.

Advanced Patterning and 3D Printing with Reduced Shrinkage

TPGDA's unique molecular flexibility and low shrinkage profile make it an excellent candidate for high-resolution additive manufacturing and nanoimprint lithography (NIL). In material jetting, TPGDA-based inks exhibit reliable jettability and thermal stability up to 150°C [3]. In 3D printing resin formulations, optimized TPGDA content contributes to a low shrinkage rate of 4.7% and high gel content of 96.6%, critical for maintaining dimensional accuracy in printed parts [4]. Furthermore, its conformational flexibility provides a distinct advantage over HDDA for achieving defect-free filling of nanoscale trenches in UV-NIL processes [5].

Safer Formulations for Consumer and Industrial Contact Applications

For applications where human contact with uncured resin is possible—such as nail gels, certain inks, or manually applied adhesives—TPGDA offers a verifiable safety advantage over alternatives like DEGDA. TPGDA is classified as a moderate sensitizer compared to the higher irritation potential of DEGDA and strong sensitization of NPGDA [6]. This reduced dermatological risk profile supports compliance with stricter occupational safety regulations and enhances product stewardship.

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